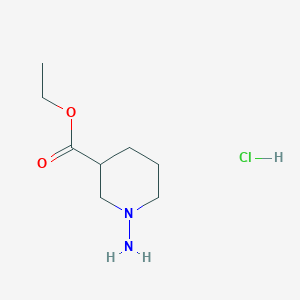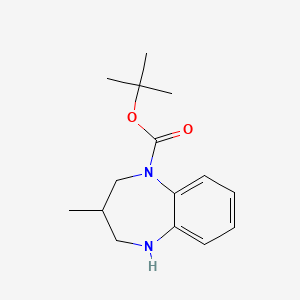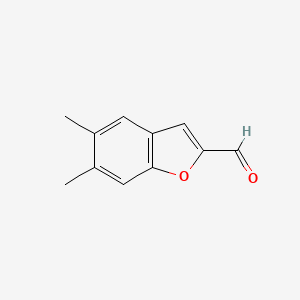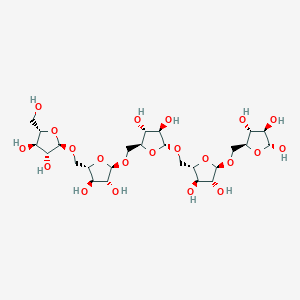
Arabinopentaose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arabinopentaose is an oligosaccharide composed of five arabinose units linked together It is a type of arabinan, which is a polysaccharide found in the cell walls of plants
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Arabinopentaose can be synthesized through enzymatic hydrolysis of arabinan using specific enzymes such as endo-arabinanase. The reaction typically involves the use of purified arabinan substrate and the enzyme under controlled pH and temperature conditions. The hydrolysis process results in the breakdown of arabinan into smaller oligosaccharides, including this compound.
Industrial Production Methods: Industrial production of this compound involves the extraction of arabinan from plant sources such as sugar beet pulp. The extracted arabinan is then subjected to enzymatic hydrolysis using endo-arabinanase. The reaction conditions are optimized to maximize the yield of this compound. The product is then purified and dried to obtain high-purity this compound powder .
Análisis De Reacciones Químicas
Types of Reactions: Arabinopentaose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Enzymatic hydrolysis using endo-arabinanase under controlled pH and temperature conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of arabinonic acid.
Glycosylation: Glycosylation reactions can be carried out using glycosyltransferases to attach additional sugar units to this compound.
Major Products:
Hydrolysis: Arabinose and smaller arabinooligosaccharides.
Oxidation: Arabinonic acid.
Glycosylation: Extended oligosaccharides with additional sugar units.
Aplicaciones Científicas De Investigación
Arabinopentaose has a wide range of applications in scientific research:
Chemistry: Used as a substrate for studying the activity of glycoside hydrolases and glycosyltransferases.
Biology: Investigated for its role in plant cell wall structure and metabolism.
Medicine: Explored for its prebiotic properties, promoting the growth of beneficial gut bacteria.
Industry: Utilized in the food industry as a functional ingredient with potential health benefits.
Mecanismo De Acción
Arabinopentaose exerts its effects primarily through its interaction with specific enzymes and microbial communities. In the gut, it acts as a prebiotic, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus. These bacteria ferment this compound, producing short-chain fatty acids that have various health benefits. The molecular targets include glycoside hydrolases that break down this compound into arabinose units .
Comparación Con Compuestos Similares
Arabinotriose: Composed of three arabinose units.
Arabinotetraose: Composed of four arabinose units.
Arabinohexaose: Composed of six arabinose units.
Uniqueness: Arabinopentaose is unique due to its specific structure and the number of arabinose units. Its prebiotic properties and potential health benefits make it distinct from other arabinooligosaccharides. Additionally, its ability to be selectively hydrolyzed by specific enzymes allows for targeted applications in biotechnology and medical research .
Propiedades
IUPAC Name |
(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-5-[[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]oxymethyl]oxolane-2,3,4-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42O21/c26-1-6-11(27)17(33)22(43-6)39-3-8-13(29)19(35)24(45-8)41-5-10-15(31)20(36)25(46-10)40-4-9-14(30)18(34)23(44-9)38-2-7-12(28)16(32)21(37)42-7/h6-37H,1-5H2/t6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONGGAYLDOOREZ-DTIDPZSESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)OCC2C(C(C(O2)OCC3C(C(C(O3)OCC4C(C(C(O4)OCC5C(C(C(O5)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]1[C@@H]([C@H]([C@@H](O1)OC[C@H]2[C@@H]([C@H]([C@@H](O2)OC[C@H]3[C@@H]([C@H]([C@@H](O3)OC[C@H]4[C@@H]([C@H]([C@@H](O4)OC[C@H]5[C@@H]([C@H]([C@@H](O5)O)O)O)O)O)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
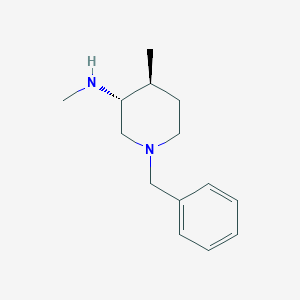
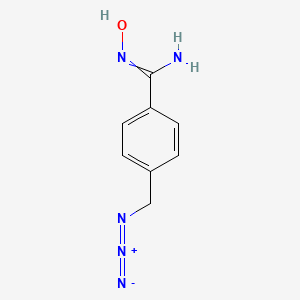
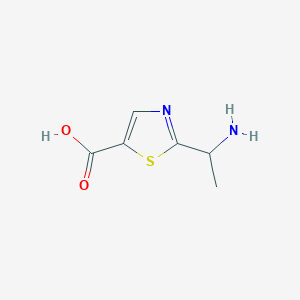
![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)
![6-((Tert-butoxycarbonyl)amino)-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1377548.png)
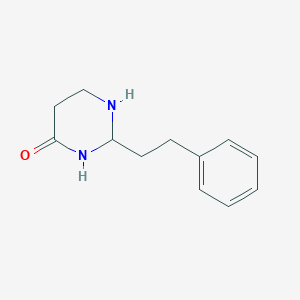
![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)
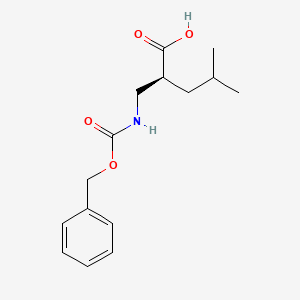
![5-Bromo-3-methyl-2-[(piperidin-1-yl)carbonyl]pyridine](/img/structure/B1377556.png)
![5-Bromo-3-methylimidazo-[1,2-a]pyridine hydrobromide](/img/structure/B1377558.png)
